5,7-Dichloro-2-methylthiazolo[4,5-d]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
5,7-dichloro-2-methyl-[1,3]thiazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3S/c1-2-9-5-3(12-2)4(7)10-6(8)11-5/h1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZLZUWRNQNRLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NC(=N2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Computational and Theoretical Investigations of 5,7 Dichloro 2 Methylthiazolo 4,5 D Pyrimidine
In Medicinal Chemistry
The predominant application is in medicinal chemistry and drug discovery. nih.govresearchgate.net It serves as a starting material for the synthesis of novel compounds intended for biological screening. The structural similarity of the core scaffold to endogenous purines provides a rational basis for designing enzyme inhibitors, receptor antagonists, and other molecularly targeted agents for a host of diseases. nih.gov
In Agrochemical Research
Beyond pharmaceuticals, the thiazolopyrimidine scaffold has also found applications in the agrochemical industry. igi-global.comnih.gov Fused heterocyclic systems are a rich source of molecules with pesticidal, herbicidal, and fungicidal properties. nih.govnih.govresearchgate.net The development of novel agrochemicals often parallels pharmaceutical research, with similar synthetic strategies being used to create and test new compounds for their utility in crop protection. igi-global.com
Conclusion
5,7-Dichloro-2-methylthiazolo[4,5-d]pyrimidine is a heterocyclic compound of considerable synthetic importance. While not possessing significant biological activity itself, its value lies in its role as a highly versatile intermediate. The reactivity of its two chlorine atoms allows for the facile generation of a multitude of derivatives through nucleophilic substitution. The compounds derived from this scaffold have demonstrated a remarkable breadth of biological activities, with potential applications in oncology, neurology, and infectious diseases, as well as in the agrochemical sector. The continued use of this building block in synthetic programs underscores its enduring importance in the search for new and effective chemical agents.
Future Research Directions and Translational Perspectives Excluding Clinical Applications
Rational Design and Synthesis of Next-Generation 5,7-Dichloro-2-methylthiazolo[4,5-d]pyrimidine Derivatives
The rational design of new derivatives hinges on understanding the structure-activity relationships (SAR) of the thiazolo[4,5-d]pyrimidine (B1250722) scaffold. The chlorine atoms at the C5 and C7 positions are excellent leaving groups, facilitating nucleophilic substitution reactions to introduce a wide variety of functional groups and build molecular diversity.
Future design strategies will likely focus on:
Modification at C7: Introducing different substituted amino groups at the C7 position has been a successful strategy. For instance, replacing the chlorine with various anilino or aminopyrazolinyl groups has yielded compounds with notable antimicrobial properties. nih.gov Further exploration of diverse amine substituents could lead to derivatives with enhanced potency and selectivity for specific targets.
Modification at C5: While the C7 position has been more extensively studied, the C5 position offers another avenue for structural diversification. The introduction of aryl or heteroaryl groups at this position has been shown to modulate the affinity of these compounds for targets like adenosine (B11128) receptors. nih.gov
Modification at C2: The 2-methyl group can also be modified. Research on related scaffolds has shown that substituting this position with larger arylmethyl groups can significantly impact biological activity. nih.gov
Bioisosteric Replacement: Isosteric replacement of atoms within the core structure, such as substituting a nitrogen for a sulfur atom, has been shown to improve antiproliferative and microtubule depolymerizing activities in related heterocyclic compounds. nih.gov This strategy could be applied to the thiazolo[4,5-d]pyrimidine scaffold to generate novel chemotypes.
A systematic approach to SAR studies, as outlined in the table below, will be crucial for the rational design of next-generation compounds.
| Position of Substitution | Type of Substituent | Observed Impact on Biological Activity | Potential Future Exploration |
| C7 | Substituted amines (anilino, morpholino, etc.) | Modulates antimicrobial and anticancer activity. nih.govnih.gov | Introduction of chiral amines, peptidomimetics, or fragments identified from screening to enhance target specificity. |
| C5 | Aryl or heteroaryl groups (furan-2-yl) | Influences affinity for adenosine receptors. nih.gov | Exploration of a wider range of five- and six-membered heterocycles to fine-tune electronic and steric properties. |
| C2 | Arylmethyl groups (2-fluorobenzyl) | Key determinant of affinity for adenosine A1 and A2A receptors. nih.gov | Introduction of substituents that can form specific hydrogen bonds or covalent interactions with target proteins. |
| Pyrimidine Core | Trifluoromethyl group at C5 | Can improve bioavailability and increase cytotoxic effects against cancer cell lines. mdpi.com | Systematic introduction of fluorine or other halogen atoms to modulate metabolic stability and binding affinity. |
Exploration of Novel Biological Targets and Underexplored Mechanistic Pathways
While thiazolo[4,5-d]pyrimidine derivatives have been investigated for several biological activities, many potential targets remain unexplored. The structural similarity of this scaffold to endogenous purines suggests a broad range of possible interactions. mdpi.comnih.gov
Future research should focus on:
Kinase Inhibition: Many pyrimidine-based compounds are potent kinase inhibitors. Given that kinases play a crucial role in both cancer and viral infections, screening libraries of thiazolo[4,5-d]pyrimidine derivatives against a broad panel of kinases (e.g., receptor tyrosine kinases, cyclin-dependent kinases) could identify novel anticancer and antiviral agents. mdpi.com For example, derivatives have shown promise as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis. nih.gov
GPCR Modulation: Derivatives have been successfully developed as high-affinity antagonists for adenosine A1 and A2A receptors, which are G protein-coupled receptors (GPCRs). nih.gov This success warrants the exploration of other GPCRs as potential targets.
Microtubule Targeting: Related heterocyclic scaffolds have been shown to act as microtubule targeting agents by binding to the colchicine (B1669291) site on tubulin. nih.gov Investigating the potential of thiazolo[4,5-d]pyrimidine derivatives to disrupt microtubule dynamics could open new avenues for anticancer drug development.
Antiviral and Antiparasitic Targets: The purine-like structure of the scaffold makes it a candidate for targeting enzymes involved in the nucleic acid synthesis of pathogens. For instance, Plasmodium falciparum, the parasite that causes malaria, relies on kinases like PfGSK3 and PfPK6, which could be potential targets. chemrxiv.org
Application of Advanced Synthetic Methodologies for Compound Library Generation
To fully explore the chemical space around the thiazolo[4,5-d]pyrimidine scaffold, efficient and high-throughput synthetic methods are required. The generation of large and diverse compound libraries is essential for identifying hit compounds against new targets.
Future efforts should incorporate:
Solid-Phase Synthesis: This technique has been successfully employed to construct libraries of thiazolo[4,5-d]pyrimidine derivatives. rsc.orgresearchgate.net It simplifies the purification process and allows for the rapid synthesis of numerous compounds by parallel processing. rsc.orgmdpi.com Further optimization of solid-phase methodologies will be key to creating more complex and diverse libraries.
Microwave-Assisted Synthesis: Microwave irradiation has been used to accelerate key steps in the synthesis of thiazolo[4,5-d]pyrimidine derivatives, such as chlorination reactions. nih.gov Broader application of this technology can significantly reduce reaction times and improve yields.
Diversity-Oriented Synthesis (DOS): DOS strategies aim to create libraries of structurally diverse and complex molecules from a common starting material. Applying DOS principles, starting from an intermediate like this compound, could lead to the discovery of compounds with novel biological activities.
Integration of Cheminformatics and Artificial Intelligence for De Novo Molecular Design
Computational approaches are becoming indispensable in modern drug discovery. Integrating cheminformatics and artificial intelligence (AI) can accelerate the design-synthesize-test cycle.
Future research will benefit from:
Molecular Docking and Simulation: As demonstrated in studies on adenosine receptor antagonists, molecular docking can provide valuable insights into the binding modes of thiazolo[4,5-d]pyrimidine derivatives and help rationalize in vitro results. nih.gov Molecular dynamics simulations can further refine these models and predict binding affinities.
Quantitative Structure-Activity Relationship (QSAR): By building QSAR models from existing experimental data, it is possible to predict the biological activity of newly designed compounds, helping to prioritize which derivatives to synthesize.
De Novo Design using AI: Generative AI models can design novel molecules with desired properties from scratch. By training these models on known active compounds and their targets, it is possible to generate new thiazolo[4,5-d]pyrimidine derivatives with a high probability of being active against a specific biological target, such as a particular kinase or GPCR. This approach can vastly expand the explored chemical space beyond what is achievable through traditional library synthesis alone.
Q & A
Q. What are the established synthetic routes for preparing 5,7-Dichloro-2-methylthiazolo[4,5-d]pyrimidine?
The synthesis typically involves chlorination of precursor pyrimidines using phosphorus oxychloride (POCl₃) under reflux conditions. For example, thiazolo[4,5-d]pyrimidine derivatives are synthesized via cyclization of 4,6-dichloro-5-aminopyrimidine with isothiocyanates or thiourea derivatives in ethanol with catalytic triethylamine . A key intermediate, 7-chloro-substituted thiazolo[4,5-d]pyrimidine, is generated by treating oxazolones with POCl₃ and dimethylaniline at 105–110°C, followed by substitution with amines or sulfonyl chlorides . Yield optimization (70–77%) requires precise control of solvent (dioxane or THF), temperature, and stoichiometry .
Q. How is the structural integrity of this compound confirmed experimentally?
Characterization relies on:
- ¹H/¹³C NMR : Peaks for methyl groups (δ 2.1–2.5 ppm) and aromatic protons (δ 7.0–8.5 ppm) confirm substitution patterns.
- LC-MS : Molecular ion peaks ([M+H]⁺) validate molecular weights (e.g., ~250–300 g/mol for derivatives).
- Elemental analysis : Carbon, hydrogen, nitrogen, and sulfur content are matched to theoretical values (e.g., C: 45–50%, N: 15–20%) .
- X-ray crystallography : For crystalline derivatives, Hirshfeld surface analysis confirms supramolecular interactions .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents at positions 2, 5, 7) influence bioactivity in thiazolo[4,5-d]pyrimidine derivatives?
- Position 2 : Methyl or aryl groups enhance lipophilicity, improving membrane permeability. For example, 2-(4-methylphenyl) derivatives show higher anticancer activity (IC₅₀: 5–10 µM) compared to unsubstituted analogs .
- Position 7 : Chlorine or amine substituents modulate receptor binding. 7-Chloro derivatives act as fatty acid amide hydrolase (FAAH) inhibitors (IC₅₀: 0.2–1.0 µM), while 7-piperazinyl analogs exhibit antiviral activity (EC₅₀: 2–5 µM) .
- Position 5 : Electron-withdrawing groups (e.g., Cl, F) increase electrophilicity, enhancing interactions with cysteine residues in enzymes like COX-2 .
Q. How can conflicting reports on anticancer efficacy across studies be resolved?
Discrepancies arise from:
- Cell line variability : Sensitivity differs between HeLa (cervical) vs. MCF-7 (breast) cancer cells due to expression levels of target enzymes (e.g., thymidylate synthase) .
- Assay conditions : Viability assays (MTT vs. SRB) may yield divergent IC₅₀ values. Standardized protocols (e.g., 48-h exposure, 10% FBS) improve reproducibility .
- Substituent effects : Meta-analysis of >20 derivatives shows that 5-aryl groups with para-methoxy substitutions correlate with enhanced apoptosis (Annexin V/PI flow cytometry) .
Q. What mechanistic insights explain the dual activity (e.g., antiviral and antitumor) of thiazolo[4,5-d]pyrimidines?
- Kinase inhibition : Derivatives inhibit cyclin-dependent kinases (CDK2/4) by competing with ATP binding (Kd: 50–100 nM), disrupting cell cycle progression .
- Viral protease targeting : Thiazolo[4,5-d]pyrimidines bind to SARS-CoV-2 Mpro (molecular docking ΔG: −9.5 kcal/mol) via hydrogen bonds with His41/Cys145 .
- Immunomodulation : Activation of adenosine A2A receptors (Ki: 10–50 nM) reduces pro-inflammatory cytokines (IL-6, TNF-α) in murine models .
Methodological Considerations
Q. What strategies optimize reaction yields for halogenated thiazolo[4,5-d]pyrimidines?
- Solvent selection : Dioxane or THF improves solubility of POCl₃ intermediates, reducing side reactions (e.g., hydrolysis) .
- Catalysis : Triethylamine (10–15 mol%) accelerates nucleophilic substitution at position 7 .
- Microwave-assisted synthesis : Reduces reaction time (2–4 h vs. 24 h) and increases purity (HPLC >95%) for 7-sulfonyl derivatives .
Q. How can computational tools predict the drug-likeness of novel thiazolo[4,5-d]pyrimidines?
- In silico ADMET : SwissADME predicts bioavailability (TPSA <90 Ų, LogP 2–5) and CYP450 inhibition.
- QSAR models : CoMFA/CoMSIA correlate 3D electrostatic fields with IC₅₀ values for FAAH inhibitors (R² >0.8) .
- Molecular dynamics : Simulations (100 ns) assess binding stability to CB2 cannabinoid receptors (RMSD <2 Å) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
